4-(4-(Dimethylamino)phenyl)but-3-en-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(14)4-5-11-6-8-12(9-7-11)13(2)3/h4-9H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMOQOMGCKCSEJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876842 | |
| Record name | 3-Buten-2-one,4-(4-dimethylaminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5432-53-1, 30625-58-2 | |
| Record name | 4-(4-N,N-Dimethylaminophenyl)but-3-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-(Dimethylamino)phenyl)-3-buten-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030625582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5432-53-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Buten-2-one,4-(4-dimethylaminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Dimethylamino Phenyl but 3 En 2 One and Its Analogues
Classical and Established Synthetic Routes
The traditional synthesis of 4-(4-(dimethylamino)phenyl)but-3-en-2-one and its analogs relies on several robust and well-documented chemical reactions. These methods have been foundational in organic chemistry for the formation of carbon-carbon bonds and the construction of α,β-unsaturated ketones.
Aldol (B89426) Condensation Approaches
The most common and direct method for synthesizing this compound is the Claisen-Schmidt condensation, a specific type of aldol condensation. wikipedia.org This reaction involves the base-catalyzed reaction between an aldehyde that lacks α-hydrogens, in this case, 4-(dimethylamino)benzaldehyde (B131446), and a ketone with α-hydrogens, such as acetone (B3395972). wikipedia.orgmiracosta.edu
The mechanism proceeds via the formation of a ketone enolate under basic conditions, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. magritek.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone. magritek.comsigmaaldrich.com The strong conjugation with the aromatic ring and the carbonyl group makes this dehydration step particularly favorable. miracosta.edu Various bases can be employed as catalysts, with sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) being common choices. sigmaaldrich.comgordon.edu Solvent-free conditions using solid NaOH have also been reported to give quantitative yields for similar reactions. nih.gov
By carefully controlling the stoichiometry of the reactants, it is possible to favor the formation of the mono-condensation product. miracosta.edumagritek.com Using an excess of the aldehyde can help to ensure the reaction proceeds to the desired product. magritek.com
Table 1: Examples of Claisen-Schmidt Condensation for Synthesizing Chalcone (B49325) Analogs This table presents data for analogous reactions, illustrating typical conditions and outcomes.
| Aldehyde | Ketone | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde (B42025) | Acetone | 10% NaOH | 95% Ethanol | Precipitate Formed | gordon.edu |
| 4-Fluorobenzaldehyde | Acetone | NaOH | Ethanol | Not specified | magritek.com |
| Substituted Benzaldehydes | Cycloalkanones | Solid NaOH (20 mol%) | Solvent-free (grinding) | 96–98% | nih.gov |
Condensation with N,N-Dimethylformamide Dimethylacetal (DMFDMA)
An alternative route involves the use of N,N-Dimethylformamide dimethylacetal (DMFDMA). This reagent is a powerful tool for introducing a dimethylaminovinyl group into a molecule. The synthesis of an analogue, 4-dimethylamino-3-phenyl-3-buten-2-one, has been demonstrated by heating benzyl (B1604629) methyl ketone with DMFDMA. prepchem.com In this reaction, methanol (B129727) is distilled off as a byproduct, driving the reaction to completion. prepchem.com
For the synthesis of the title compound, a similar strategy could be envisioned, likely starting with a precursor that already contains the 4-(dimethylamino)phenyl moiety. The synthesis of DMFDMA itself is typically achieved by reacting N,N-dimethylformamide with dimethyl sulfate (B86663) to form an imino-complex, which is then treated with sodium methoxide. google.com
Reactions Involving β-Keto Esters and Amines
The reaction between β-keto esters and amines provides a versatile platform for synthesizing a variety of heterocyclic and open-chain compounds. While not a direct route to this compound, these reactions illustrate the formation of related structures. For instance, multicomponent reactions utilizing amines like N,N-dimethylaniline and β-keto compounds can lead to complex molecules such as dihydropyrimidines. mdpi.com
Another related synthesis involves the alkylation of a silyl (B83357) enol ether, derived from a β-keto ester, with a substituted methanol to form a new carbon-carbon bond. mdpi.com These methods highlight the potential for constructing the carbon skeleton of the target molecule through the strategic use of β-keto ester and amine precursors, although they may require multiple steps.
Advanced and Green Synthetic Strategies
In recent years, a focus on developing more efficient and environmentally friendly synthetic methods has led to the adoption of advanced techniques. These strategies aim to reduce reaction times, improve yields, and minimize waste.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of reactions. organic-chemistry.orgsci-hub.box For the synthesis of chalcones and their analogues, including this compound, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. rsc.orgnih.gov
In the context of the Claisen-Schmidt condensation, applying microwave energy can lead to faster reaction rates and often results in higher purity products. rsc.org This is attributed to the efficient and uniform heating of the reaction mixture. For example, the synthesis of 4,4'-diaminotriphenylmethanes, which also involves a condensation reaction with an aniline (B41778) derivative, saw reaction times decrease from hours to minutes under microwave irradiation. sci-hub.box Similarly, the synthesis of various quinazolinone derivatives has been successfully achieved using microwave heating, demonstrating the broad applicability of this technology. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Dihydrotriazines This table illustrates the typical advantages of microwave-assisted synthesis for a related class of compounds.
| Synthesis Method | Average Reaction Time | Purity | Isolated Yield | Reference |
|---|---|---|---|---|
| Conventional Parallel Synthesis | 22 hours | Lower | Comparable | nih.gov |
Iodine-Mediated Isomerization Techniques
Molecular iodine can serve as a catalyst in various organic transformations, including isomerization reactions. researchgate.net For α,β-unsaturated systems like this compound, iodine can mediate the isomerization between the E (trans) and Z (cis) geometrical isomers. rsc.org
The mechanism for the iodine-catalyzed isomerization of stilbene (B7821643) derivatives, which are structurally similar, is believed to proceed through an ionic pathway rather than a radical one, especially in the presence of electron-donating substituents. rsc.org The reaction involves the formation of a molecular complex between iodine and the double bond of the substrate. This interaction facilitates the rotation around the carbon-carbon double bond, leading to the thermodynamically more stable isomer. rsc.org While high-energy light can also be used to drive geometric isomerization, the use of iodine provides a chemical method that can be performed under milder conditions. rsc.orgnih.gov Iodine has also been used in the synthesis of related flavonoid structures from chalcone precursors, indicating its reactivity with this class of compounds. researchgate.net
Precursor Synthesis and Starting Material Considerations for this compound
The successful and efficient synthesis of the target compound is critically dependent on the quality and accessibility of its primary precursors: 4-dimethylaminobenzaldehyde and acetone. The selection of a synthetic route for these starting materials often involves a trade-off between cost, scale, yield, and environmental impact.
4-Dimethylaminobenzaldehyde is a crucial aromatic aldehyde that serves as the electrophilic component in the Claisen-Schmidt condensation. It is not a naturally occurring compound and must be synthesized. Several established methods are available for its preparation.
One of the most common and high-yielding methods is the Vilsmeier-Haack reaction . This procedure involves the formylation of an electron-rich aromatic ring, such as N,N-dimethylaniline. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride. prepchem.comlookchem.com The N,N-dimethylaniline then reacts with the Vilsmeier reagent, and subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde. prepchem.comlookchem.com Yields for this method are reported to be in the range of 80-89%. prepchem.comlookchem.com
Another notable method involves the condensation of N,N-dimethylaniline with formaldehyde (B43269) and p-nitrosodimethylaniline, followed by a hydrolysis step to furnish the final product. orgsyn.org
Table 1: Selected Synthetic Routes for 4-Dimethylaminobenzaldehyde
| Method | Key Reagents | Reaction Type | Reported Yield | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack Reaction | N,N-Dimethylaniline, N,N-Dimethylformamide, Phosphorus Oxychloride | Electrophilic Aromatic Substitution/Formylation | 80-89% | prepchem.com, lookchem.com |
| Condensation/Hydrolysis | N,N-Dimethylaniline, Formaldehyde, p-Nitrosodimethylaniline | Condensation/Hydrolysis | 56-59% | orgsyn.org |
| Deprotection | 1,3-dithiolane/dithiane precursor, Iodosylbenzene | Oxidation/Deprotection | Not specified | chemicalbook.com |
This table provides a summary of common synthetic methods for 4-dimethylaminobenzaldehyde.
Acetone serves as the nucleophilic component in the Claisen-Schmidt condensation, providing the enolate ion required for the carbon-carbon bond formation. gordon.edu As a widely used industrial solvent and chemical intermediate, acetone is produced on a massive scale through various methods.
The dominant industrial production method is the cumene (B47948) process . This process involves the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431) to produce cumene (isopropylbenzene). The cumene is then oxidized in air to form cumene hydroperoxide, which is subsequently treated with acid to cleave it into phenol (B47542) and acetone. chemicalbook.comwmich.eduwikipedia.org This method is highly economical, accounting for the vast majority of global acetone production. chemicalbook.com
Other significant production methods include the dehydrogenation or oxidation of isopropanol (B130326) (2-propanol). wmich.eduwikipedia.org In this process, isopropanol vapor is passed over a heated catalyst to produce acetone and hydrogen gas. wmich.edu More recently, research has focused on greener and more direct routes, such as the direct aerobic oxidation of propane (B168953) to acetone using photocatalysts like iron(III) chloride under mild conditions. acs.orgacs.org An older, now largely obsolete, method is the ketonic decarboxylation of calcium acetate (B1210297) through dry distillation. wikipedia.org
Table 2: Major Production Methods for Acetone
| Method | Starting Materials | Key Steps | Significance | Reference |
|---|---|---|---|---|
| Cumene Process | Benzene, Propylene | Alkylation to cumene, oxidation to cumene hydroperoxide, acid-catalyzed cleavage | Dominant industrial method; co-produces phenol | chemicalbook.com, wmich.edu, wikipedia.org |
| Isopropanol Dehydrogenation | Isopropanol | Catalytic oxidation/dehydrogenation of isopropanol | Important industrial alternative | wmich.edu, wikipedia.org |
| Propane Oxidation | Propane, Oxygen | Direct photocatalytic oxidation | Emerging "green" technology | acs.org, acs.org |
| Dry Distillation of Acetates | Calcium Acetate | Thermal decomposition (ketonic decarboxylation) | Historically significant, now largely obsolete | wikipedia.org |
This table outlines the primary industrial and emerging methods for the synthesis of acetone.
Mechanistic Investigations and Reactivity of 4 4 Dimethylamino Phenyl but 3 En 2 One
Elucidation of Reaction Pathways and Intermediates
The reaction pathways of 4-(4-(dimethylamino)phenyl)but-3-en-2-one are largely dictated by the electrophilic nature of the β-carbon of the enone system and the nucleophilicity of the dimethylamino group. Computational and experimental studies on analogous systems, such as the hydrolysis of related imines, have utilized Density Functional Theory (DFT) calculations to shed light on the mechanistic details of transition metal-catalyzed reactions. mdpi.com These studies help in understanding the role of metal ions and the electronic effects of substituents on the reaction mechanism. mdpi.com
Nucleophilic Addition and Electrophilic Substitution Reactions
The reactivity of this compound is dominated by nucleophilic addition reactions, a consequence of its α,β-unsaturated carbonyl system. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.orglibretexts.org
Nucleophilic Addition:
A prime example of this reactivity is the conjugate or 1,4-addition. libretexts.org Nucleophiles, such as thiols, amines, and carbanions, readily add to the β-carbon. The addition of thiols, for instance, is a well-established reaction for α,β-unsaturated carbonyls. youtube.comnih.gov The mechanism involves the attack of the thiolate anion on the β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. libretexts.org The general mechanism for nucleophilic conjugate addition proceeds via attack at the β-carbon, followed by proton transfer and tautomerization to the more stable keto form. libretexts.org
Electrophilic Substitution:
Electrophilic aromatic substitution (SEAr) on the phenyl ring of this compound is directed by the powerful electron-donating dimethylamino group. This group is a strong activating group and an ortho, para-director. masterorganicchemistry.commasterorganicchemistry.comyoutube.com Therefore, electrophiles will preferentially attack the positions ortho to the dimethylamino group. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comwikipedia.org
Cyclization and Cycloaddition Reactions Involving this compound
The versatile structure of this compound makes it an excellent substrate for various cyclization and cycloaddition reactions, leading to the synthesis of a wide array of heterocyclic compounds. nih.govnih.gov
[3+2] Cycloadditions for Heterocycle Synthesis
The carbon-carbon double bond in this compound can act as a dipolarophile in [3+2] cycloaddition reactions. A notable example is the synthesis of isoxazolines. The reaction with hydroxylamine (B1172632) hydrochloride, typically in the presence of a base, leads to the formation of a five-membered isoxazoline (B3343090) ring. thieme.comwisc.edu This reaction is a type of 1,3-dipolar cycloaddition where the nitrile oxide, generated in situ from the oxime, acts as the 1,3-dipole. nih.gov
| Reactant | Reagent | Product | Reference |
| This compound | Hydroxylamine Hydrochloride | 5-(4-(Dimethylamino)phenyl)-3-methyl-4,5-dihydroisoxazole | thieme.comwisc.edu |
Other Ring-Forming Processes
Beyond [3+2] cycloadditions, this compound participates in other ring-forming reactions to generate six-membered heterocycles. thieme.com A significant reaction is the synthesis of pyridine (B92270) derivatives through condensation with various active methylene (B1212753) compounds in the presence of an ammonium (B1175870) source like ammonium acetate (B1210297). youtube.comresearchgate.netnih.gov The reaction of α,β-unsaturated ketones with hydrazines is a classical method for the synthesis of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. wikipedia.orgwikipedia.orgadichemistry.comnih.gov The reaction proceeds through a cyclocondensation mechanism. wikipedia.org
| Reagent | Product Heterocycle | Reference |
| Hydrazine (B178648) | Pyrazole | wikipedia.orgnih.gov |
| Substituted Hydrazines | Substituted Pyrazole | wikipedia.org |
| Active Methylene Compounds (with NH₄OAc) | Pyridine | youtube.comresearchgate.net |
Carbanion-Induced Transformations with this compound
Carbanions, being potent nucleophiles, readily react with this compound. siue.edu Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are common sources of carbanions in organic synthesis. masterorganicchemistry.comlibretexts.orglibretexts.org These reagents can add to the α,β-unsaturated ketone system in two possible ways: direct (1,2) addition to the carbonyl carbon or conjugate (1,4) addition to the β-carbon. libretexts.orgmakingmolecules.com
The regioselectivity of the addition is influenced by the nature of the carbanion. "Hard" nucleophiles, like organolithium reagents, tend to favor 1,2-addition, leading to the formation of a tertiary alcohol after workup. masterorganicchemistry.commakingmolecules.com In contrast, "soft" nucleophiles, such as organocuprates (Gilman reagents), which can be formed from organolithium reagents, preferentially undergo 1,4-addition. libretexts.org Grignard reagents can exhibit a mixture of both 1,2- and 1,4-addition, with the ratio depending on steric factors and reaction conditions. wisc.eduadichemistry.comnih.gov The general mechanism for the Grignard reaction with a ketone involves the nucleophilic attack of the carbanionic carbon on the electrophilic carbonyl carbon. wisc.eduadichemistry.com
| Reagent Type | Predominant Addition Mode | Product Type (after workup) |
| Organolithium (Hard Nucleophile) | 1,2-Addition | Tertiary Alcohol |
| Organocuprate (Soft Nucleophile) | 1,4-Addition | Ketone |
| Grignard Reagent | 1,2- and/or 1,4-Addition | Tertiary Alcohol and/or Ketone |
Reactions with Active Methylene Reagents
Active methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups, are important nucleophiles in organic synthesis. Their reaction with this compound typically proceeds via a Michael addition, often followed by a subsequent cyclization to form heterocyclic systems. nih.govnih.gov
A common reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base. wikipedia.org While this compound is a ketone, its most significant reactions with active methylene compounds lead to the synthesis of pyridines. For instance, reaction with cyanoacetamide in the presence of a base can lead to the formation of a substituted pyridone. The mechanism involves an initial Michael addition of the carbanion from the active methylene compound to the enone, followed by cyclization and dehydration. nih.gov
| Active Methylene Reagent | Product Type | Reference |
| Cyanoacetamide | Substituted Pyridone | nih.gov |
| Malononitrile | Substituted Pyridine | nih.gov |
| Ethyl Acetoacetate | Substituted Pyridone | nih.gov |
Formation of Dienaminone Derivatives from this compound
The reactivity of the terminal methyl group in the acetyl moiety of enaminones, such as this compound, allows for their conversion into dienaminone derivatives. This transformation is typically achieved through condensation with a suitable formylating agent, for instance, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The active methyl group undergoes a reaction with DMF-DMA, leading to the extension of the conjugated system and the formation of a dienaminone structure.
While direct studies on this compound are not extensively documented in the reviewed literature, the reactivity of its constitutional isomer, 4-dimethylamino-3-phenyl-but-3-en-2-one, provides significant insight into this chemical transformation. Research has demonstrated that the enaminone, 4-dimethylamino-3-phenyl-but-3-en-2-one, reacts with DMF-DMA to produce the corresponding dienaminone. mdpi.comacs.org This reaction underscores the susceptibility of the acetyl methyl group in such conjugated systems to formylation.
The mechanism is believed to proceed through the initial formation of an enolate, facilitated by the basic nature of DMF-DMA or an added base, which then attacks the electrophilic carbon of the acetal. Subsequent elimination of methanol (B129727) and dimethylamine (B145610) leads to the formation of the new carbon-carbon double bond, resulting in the dienaminone.
A similar outcome has been observed when starting from phenylacetone, which upon reaction with two molar equivalents of DMF-DMA, yields a dienaminone, specifically 1,5-bis-dimethylamino-2-phenylpenta-1,4-dien-3-one. acs.org This further supports the stepwise condensation mechanism, where the initial product of the reaction of the ketone with one equivalent of DMF-DMA is an enaminone, which then reacts with a second equivalent to form the dienaminone. acs.org
Based on these findings, it is highly probable that this compound would react in a similar manner with formylating agents like DMF-DMA to yield the corresponding dienaminone derivative, 1-(4-(dimethylamino)phenyl)-5-(dimethylamino)penta-1,4-dien-3-one.
Interactive Data Table: Synthesis of Dienaminone Derivatives
| Starting Material | Reagent | Product | Reference |
| 4-dimethylamino-3-phenyl-but-3-en-2-one | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 1,5-bis-dimethylamino-2-phenylpenta-1,4-dien-3-one | mdpi.comacs.org |
| Phenylacetone | 2 equivalents of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 1,5-bis-dimethylamino-2-phenylpenta-1,4-dien-3-one | acs.org |
Advanced Spectroscopic and Structural Characterization of 4 4 Dimethylamino Phenyl but 3 En 2 One
Solid-State Structural Elucidation via X-ray Crystallography
X-ray crystallography is a powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method provides precise data on bond lengths, bond angles, and crystal packing. A review of publicly available scientific literature and crystal structure databases did not yield a specific, detailed single-crystal X-ray diffraction analysis for 4-(4-(Dimethylamino)phenyl)but-3-en-2-one. Therefore, experimental data on its solid-state conformation, such as unit cell dimensions and specific atomic coordinates, are not presented here.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The resulting spectrum serves as a unique molecular "fingerprint" and provides information about the functional groups present.
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary vibrational technique to FTIR. docbrown.info It relies on the inelastic scattering of monochromatic laser light. An extensive search of scientific databases did not locate a specific FT-Raman spectrum and corresponding vibrational analysis for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive structural confirmation.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound shows distinct signals corresponding to the aromatic, vinylic, dimethylamino, and acetyl protons.
The two protons on the phenyl ring adjacent to the butenone chain appear as a doublet, as do the two protons adjacent to the dimethylamino group, creating a characteristic AA'BB' system for the para-substituted ring. The vinylic protons on the carbon-carbon double bond appear as two distinct doublets, with a large coupling constant indicative of a trans (E) configuration. The six protons of the dimethylamino group appear as a sharp singlet, and the three protons of the terminal methyl group (acetyl group) also appear as a singlet.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
|---|---|---|---|
| 7.46 | Doublet | 8.8 | 2H (Aromatic, ortho to C=C) |
| 7.42 | Doublet | 16.0 | 1H (Vinylic, C=CH-Ar) |
| 6.68 | Doublet | 8.8 | 2H (Aromatic, ortho to N(CH₃)₂) |
| 6.54 | Doublet | 16.0 | 1H (Vinylic, -CO-CH=C) |
| 3.03 | Singlet | - | 6H (N(CH₃)₂) |
Data sourced from publicly available academic research.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound is consistent with its proposed structure.
The carbonyl carbon of the ketone functional group is characteristically found at the downfield end of the spectrum. The carbons of the phenyl ring show four distinct signals due to the molecule's symmetry. The two vinylic carbons also have unique chemical shifts. Finally, the carbons of the dimethylamino and acetyl methyl groups appear as distinct signals in the upfield region of the spectrum.
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Carbon Assignment |
|---|---|
| 197.9 | Carbonyl (C=O) |
| 151.7 | Aromatic (C-N(CH₃)₂) |
| 145.0 | Vinylic (C=CH-Ar) |
| 129.8 | Aromatic (2C, CH ortho to C=C) |
| 122.3 | Aromatic (C-C=C) |
| 121.8 | Vinylic (-CO-CH=C) |
| 111.8 | Aromatic (2C, CH ortho to N(CH₃)₂) |
| 40.0 | N-methyl (2C, N(CH₃)₂) |
Data sourced from publicly available academic research.
Table of Mentioned Compounds
| Compound Name |
|---|
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectral analysis confirms its molecular weight and provides insight into the stability of its various structural components.
The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak (M⁺•). This peak corresponds to the molar mass of the compound, which has a molecular formula of C₁₂H₁₅NO and a calculated molecular weight of approximately 189.25 g/mol . nih.gov The presence of the molecular ion at a mass-to-charge ratio (m/z) of 189 confirms the compound's identity. nih.gov
The fragmentation of the molecular ion provides valuable structural information. The key fragments observed in the mass spectrum arise from the cleavage of the most labile bonds. A prominent fragment appears at m/z 174, which corresponds to the loss of a methyl radical (•CH₃), a mass difference of 15 Da. This cleavage, forming the [M-15]⁺ ion, is a characteristic fragmentation pathway for compounds containing dimethylamino or acetyl groups. Another significant peak is observed at m/z 146, resulting from the loss of an acetyl radical (•COCH₃), a mass difference of 43 Da. This α-cleavage adjacent to the carbonyl group is a typical fragmentation for ketones and results in a stable, resonance-delocalized cation.
The following interactive table summarizes the major fragmentation peaks observed for this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Fragment Lost | Mass Loss (Da) |
| 189 | [C₁₂H₁₅NO]⁺• (Molecular Ion) | - | 0 |
| 174 | [C₁₁H₁₂NO]⁺ | •CH₃ | 15 |
| 146 | [C₁₀H₁₂N]⁺ | •COCH₃ | 43 |
This table presents the primary ions observed in the mass spectrum and their proposed structures based on established fragmentation principles.
Ultraviolet-Visible (UV–Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by strong absorption bands, which are indicative of its extended conjugated system.
The structure of the molecule features a powerful electron-donating group (the dimethylamino group, -N(CH₃)₂) and an electron-withdrawing group (the carbonyl group, -C=O) connected by a π-conjugated system (the phenyl ring and the α,β-unsaturated enone bridge). This "push-pull" electronic structure is highly effective at absorbing UV-Vis radiation.
The primary absorption band is an intense, broad peak located in the visible region of the spectrum. For closely related dimethylamino-substituted chalcones, this absorption maximum (λmax) is typically observed between 413 and 429 nm. nih.gov This absorption is attributed to a high-energy π → π* electronic transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the significant electronic push-pull character, this transition is also described as an intramolecular charge-transfer (ICT) band. researchgate.netnih.gov The ICT nature of the transition shifts the absorption to longer wavelengths (a bathochromic or red shift) compared to unsubstituted analogues like benzalacetone.
A second, much less intense absorption band, corresponding to an n → π* transition, may also be present. This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. However, this band is often obscured by the much stronger π → π* ICT band.
The table below details the characteristic electronic transitions for this compound.
| Absorption Maximum (λmax) | Solvent | Type of Electronic Transition | Chromophore |
| ~413-429 nm | Organic Solvents (e.g., Acetonitrile) | π → π* (Intramolecular Charge Transfer) | Entire conjugated system |
| Weak / Obscured | - | n → π* | Carbonyl group (C=O) |
This table outlines the expected electronic transitions based on the compound's structure and data from analogous molecules. nih.gov
Theoretical and Computational Chemistry Studies of 4 4 Dimethylamino Phenyl but 3 En 2 One
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of 4-(4-(dimethylamino)phenyl)but-3-en-2-one. These calculations provide a microscopic view of the molecule's structure and energy.
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and total energy of a molecule. conicet.gov.ar By employing functionals like B3LYP with basis sets such as 6-31G(d,p), researchers can calculate the most stable three-dimensional arrangement of atoms, corresponding to the global minimum on the potential energy surface. conicet.gov.archemrxiv.org For conjugated systems like this phenylbutenone derivative, calculations often reveal a preference for a planar or near-planar configuration to maximize π-orbital overlap. researchgate.net The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography of similar compounds. conicet.gov.arresearchgate.net
Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on calculations for structurally similar molecules.
| Parameter | Bond/Atoms | Predicted Value |
| Bond Lengths | ||
| C=O | 1.23 Å | |
| C=C (alkene) | 1.35 Å | |
| C-N (amino) | 1.36 Å | |
| C-C (ring-alkene) | 1.46 Å | |
| Bond Angles | ||
| C-C-C (ketone) | 121.5° | |
| C=C-C (alkene) | 124.0° | |
| Dihedral Angle | C-C-C-C (butenone chain) | ~180° (trans) |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that dictate a molecule's electronic behavior. ossila.com In this compound, the HOMO is primarily localized on the electron-rich dimethylamino-phenyl group (the donor), while the LUMO is concentrated on the electron-deficient butenone moiety (the acceptor).
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity and stability. nih.govemerginginvestigators.org A small energy gap suggests that the molecule is more reactive and can be easily excited electronically. nih.govschrodinger.com Calculations on similar donor-acceptor chalcones have reported energy gaps in the range of 3.3 eV. nih.gov This gap determines the energy required for the lowest electronic transition, which governs the molecule's absorption of light in the UV-visible spectrum. schrodinger.com
Table 2: Frontier Molecular Orbital Energies Note: Values are representative based on similar compounds.
| Orbital | Energy (eV) | Role |
| LUMO | -2.15 | Electron Acceptor |
| HOMO | -5.48 | Electron Donor |
| Energy Gap (ΔE) | 3.33 | Indicator of Reactivity |
Molecular Dynamics Simulations of Conformational Landscapes
While DFT calculations identify the lowest-energy structure, Molecular Dynamics (MD) simulations explore the molecule's flexibility and the full range of its possible shapes, or conformations, at a given temperature. MD simulations model the atomic movements over time, providing a dynamic picture of the molecule's behavior. For this compound, these simulations can reveal the rotational barriers around the single bonds, such as the bond connecting the phenyl ring to the butenone chain. Studies on analogous phenylbutenones have shown that while planar conformations are the most stable, the molecule can exhibit torsional flexibility. researchgate.net Understanding this conformational landscape is crucial as different conformations can have distinct chemical and physical properties.
Prediction and Interpretation of Spectroscopic Data
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. DFT calculations can compute vibrational frequencies and NMR chemical shifts with a high degree of accuracy. conicet.gov.ar These predicted spectra can be compared with experimental data from IR and NMR spectroscopy to confirm the structure of the synthesized compound and to assign specific spectral peaks to the corresponding atomic motions or chemical environments. researchgate.netresearchgate.netblogspot.com For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the IR spectrum and the chemical shifts of the vinylic and aromatic protons in the ¹H NMR spectrum can be precisely calculated. blogspot.com
Table 3: Comparison of Experimental and Calculated Spectroscopic Data Note: Calculated values are hypothetical examples for illustrative purposes.
| Spectroscopy | Feature | Typical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) |
| ¹H NMR | Aromatic Protons (near NMe₂) | 6.7 - 6.8 | 6.75 |
| Aromatic Protons (near C=C) | 7.4 - 7.6 | 7.50 | |
| Vinylic Proton (β to C=O) | 7.5 - 7.7 | 7.60 | |
| Vinylic Proton (α to C=O) | 6.6 - 6.8 | 6.70 | |
| N-Methyl Protons | 3.0 - 3.1 | 3.05 | |
| Acetyl Protons | 2.3 - 2.4 | 2.38 | |
| IR Spectroscopy | Vibration | Typical Frequency (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) |
| C=O Stretch | 1650 - 1670 | 1665 | |
| C=C Stretch (alkene) | 1590 - 1610 | 1600 | |
| C-N Stretch | 1340 - 1360 | 1350 |
Modeling of Reaction Mechanisms and Transition States
Theoretical modeling can elucidate the pathways of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the lowest-energy path from reactants to products. A key aspect of this is the calculation of the transition state structure, which is the high-energy saddle point that molecules must pass through during a reaction. chemrxiv.org The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. For this molecule, which is an α,β-unsaturated ketone, a common reaction is the Michael addition, and its mechanism can be modeled computationally. researchgate.net Other potential reactions, such as cycloadditions to form heterocyclic rings like pyrazolines, can also be investigated theoretically to predict their feasibility and kinetics. scribd.com
Analysis of Charge Transfer Characteristics
The structure of this compound is that of a "push-pull" system, featuring an electron-donating group (the dimethylamino "push") connected to an electron-withdrawing group (the enone "pull") via a conjugated π-system. rsc.org This architecture facilitates intramolecular charge transfer (ICT), especially upon electronic excitation by light. nih.govd-nb.info When the molecule absorbs a photon, an electron is promoted from the HOMO (on the donor) to the LUMO (on the acceptor), leading to a significant separation of charge in the excited state. nih.gov
Computational techniques like Natural Bond Orbital (NBO) analysis can quantify the charge distribution in both the ground and excited states. conicet.gov.arresearchgate.net NBO analysis provides charges on each atom, revealing the extent of electron donation from the nitrogen atom and withdrawal by the oxygen atom. This charge transfer character is responsible for the molecule's significant solvatochromism (change in color with solvent polarity) and other important photophysical properties. d-nb.info
Table 4: Hypothetical NBO Charge Distribution Note: Charges are illustrative to show the push-pull effect.
| Atom | Hypothetical NBO Charge (a.u.) |
| Oxygen (ketone) | -0.65 |
| Nitrogen (amino) | -0.45 |
| Carbonyl Carbon | +0.50 |
| Phenyl Ring Carbons | Variable (-0.20 to +0.15) |
Applications of 4 4 Dimethylamino Phenyl but 3 En 2 One in Materials Science and Chemical Technologies
Development of Non-linear Optical (NLO) Materials
The quest for advanced non-linear optical (NLO) materials is driven by their potential applications in photonics and optoelectronics, including data storage and optical switching. Organic molecules with large second-order hyperpolarizabilities are particularly promising. The structure of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one is archetypal for a dipolar NLO chromophore, consisting of a strong electron-donor group (dimethylamino) and an electron-acceptor group (the carbonyl) linked by a conjugated bridge. This arrangement facilitates intramolecular charge-transfer (ICT) upon excitation, a key requirement for second-order NLO activity.
Research into related dipolar chromophores containing the 4-(dimethylamino)phenyl donor group has substantiated this potential. Studies on stilbazolium salts, which feature a similar donor-π-acceptor framework, have demonstrated excellent second-order NLO properties and the ability to generate terahertz waves. acs.org Specifically, compounds like 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) are benchmark organic crystals known for their high NLO efficiency. acs.org Furthermore, theoretical and experimental work on pyridinium (B92312) chromophores with a 4-(dimethylamino)phenyl donor has shown that their static first hyperpolarizabilities (a measure of NLO activity) increase steadily as the length of the conjugated bridge is extended. nih.gov While specific NLO measurements for this compound are not extensively documented, its structural analogy to these high-performance NLO materials suggests its potential as a valuable component or building block for new NLO-active systems.
Synthesis of Advanced Dye Chromophores and Fluorescent Materials
The same electronic properties that make this compound a candidate for NLO materials also make it a potent chromophore and a building block for fluorescent dyes. The intramolecular charge-transfer (ICT) character of its excited state is fundamental to its application in this area.
A detailed investigation into 4-dimethylamino-chalcone analogues revealed that extending the central conjugated system leads to significant shifts in their absorption and fluorescence spectra to longer wavelengths (bathochromic shifts). rsc.org This study demonstrated that increasing the number of olefinic bonds enhances the ICT process and substantially increases the dipole moment in the excited state. rsc.org This tunability is crucial for designing fluorescent probes and dyes for specific applications, such as bioimaging, where near-infrared (NIR) fluorescence is highly desirable for its deep tissue penetration. rsc.org The findings provide a clear roadmap for modifying the chalcone (B49325) backbone of compounds like this compound to tailor their photophysical properties for use as advanced fluorescent materials. rsc.org
Utilization as a Versatile Synthon in Complex Organic Synthesis
In the field of organic chemistry, a synthon is a conceptual unit that represents a potential starting reagent in the planning of a synthesis. The compound this compound is a classic example of an α,β-unsaturated ketone, a class of molecules also known as chalcones. Chalcones are highly valuable and versatile synthons because they contain multiple reactive sites—the carbonyl group, the electrophilic β-carbon, and the α-carbon—allowing for a wide array of chemical transformations. This versatility enables their use as starting materials for the construction of a diverse range of more complex molecules, most notably a wide variety of heterocyclic ring systems.
The multifunctionality of the chalcone scaffold makes this compound an ideal precursor for synthesizing a multitude of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.
Quinolines: Quinoline-chalcone hybrids are a significant class of compounds, and their synthesis often involves using chalcones as key intermediates. ijper.orgnih.gov The quinoline (B57606) ring system can be constructed or appended to the chalcone framework to produce molecules with enhanced biological activities. nih.govwikipedia.org
Pyridones: 3,4-Dihydropyridones can be synthesized through multicomponent reactions involving chalcone-like precursors. organic-chemistry.org For instance, the reaction of an α,β-unsaturated ketone, an aldehyde, an amine, and an active methylene (B1212753) compound is a common strategy to build the pyridone ring. organic-chemistry.org
Pyrroles: While the direct synthesis of pyrroles from chalcones is less common, chalcones can be readily converted into 1,4-dicarbonyl compounds, which are the direct precursors in the classical Paal-Knorr pyrrole (B145914) synthesis. rgmcet.edu.inorganic-chemistry.orgbelnauka.by This two-step sequence makes chalcones like this compound valuable starting points for substituted pyrroles. For example, a study detailed the synthesis of 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues, highlighting the incorporation of the dimethylaminophenyl moiety into pyrrole structures. arkat-usa.org
Furans: Similar to pyrroles, furans are most commonly synthesized via the Paal-Knorr furan (B31954) synthesis from 1,4-dicarbonyl compounds. arkat-usa.org Chalcones can be converted to the necessary 1,4-dicarbonyl intermediate through reactions like the Stetter reaction. One study reported the reaction of a furan-containing chalcone with an aldehyde to produce a 1,4-dione, which is a direct precursor for a new furan derivative. wisdomlib.org
Pyrazoles: The synthesis of pyrazoles and pyrazolines from chalcones is a well-established and efficient method. It involves the cyclocondensation reaction of the α,β-unsaturated ketone system with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). belnauka.bywiley-vch.denih.gov The reaction proceeds via Michael addition of the hydrazine followed by intramolecular cyclization and dehydration to yield the stable heterocyclic ring.
Pyrimidines: Pyrimidine derivatives can be synthesized from chalcones by reacting them with reagents like urea, thiourea, or guanidine. These reactions typically proceed via a Michael addition followed by cyclization and condensation. The use of microwave irradiation has been shown to significantly accelerate this process, making it an efficient and environmentally friendly method for synthesizing biologically active pyrimidines from chalcone precursors. ijper.org
The following table summarizes the synthesis of various heterocycles using chalcones as synthons.
| Target Heterocycle | Chalcone Reactant | Key Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| Pyrazoline / Pyrazole | α,β-Unsaturated Ketone | Hydrazine Hydrate, Phenylhydrazine | Cyclocondensation | belnauka.bywiley-vch.de |
| Pyrimidine | α,β-Unsaturated Ketone | Guanidine, Urea, or Thiourea | Cyclocondensation | wiley-vch.de |
| Quinoline Hybrid | Chalcone derivative | Various (multi-step synthesis) | Cyclization / Hybridization | ijper.orgnih.govnih.gov |
| Pyridone | α,β-Unsaturated Ketone | Aldehyde, Amine, Active Methylene Compound | Multicomponent Reaction | organic-chemistry.org |
| Furan (via 1,4-dione) | Chalcone derivative | 1. Aldehyde (Stetter reaction) 2. Acid catalyst (Paal-Knorr) | Addition then Cyclization | wisdomlib.org |
| Pyrrole (via 1,4-dione) | Chalcone derivative | 1. Conversion to 1,4-dicarbonyl 2. Ammonia (B1221849) or Primary Amine (Paal-Knorr) | Addition then Cyclization | rgmcet.edu.inorganic-chemistry.org |
Stilbenes, or 1,2-diphenylethylenes, are another class of compounds with important photophysical properties and biological activities. While not a direct conversion, the chalcone backbone of this compound can be conceptually modified to yield a stilbene (B7821643) structure. Standard organic transformations such as the Wittig reaction or the Heck reaction are cornerstone methods for stilbene synthesis. For instance, a synthetic route could involve the conversion of the benzaldehyde (B42025) portion of the parent chalcone to a phosphonium (B103445) ylide for a subsequent Wittig reaction, or its conversion to an aryl halide for a Heck coupling with styrene. Although direct synthesis of stilbenes from this specific chalcone is not widely reported, its structural components are readily accessible through established synthetic routes used for creating complex stilbene derivatives.
Role in Catalysis or as Ligand Precursors
The use of this compound either directly in catalysis or as a precursor for synthesizing ligands for metal catalysts is not a well-documented area in the scientific literature. While its structure contains potential coordination sites (the nitrogen and oxygen atoms), its application in this specific capacity has not been a primary focus of research to date.
Structure Property Relationship Spr Studies of 4 4 Dimethylamino Phenyl but 3 En 2 One and Its Derivatives
Influence of Electronic Substituents on Spectroscopic Properties (e.g., Solvatochromism)
The interaction of a substance with its solvent environment can significantly alter its electronic absorption and emission spectra, a phenomenon known as solvatochromism. nih.gov For molecules like 4-(4-(dimethylamino)phenyl)but-3-en-2-one, which have a pronounced D-π-A structure, this effect is particularly evident. The electronic excitation of these molecules leads to an intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting acetyl group. nih.gov This results in an excited state that is more polar than the ground state.
Consequently, in solvents of increasing polarity, the more polar excited state is stabilized to a greater extent than the ground state. This differential stabilization leads to a reduction in the energy gap between the ground and excited states, causing a bathochromic (red) shift in the absorption spectra. nih.gov This behavior is termed positive solvatochromism.
The nature of the substituents on the aromatic ring and the terminal groups plays a crucial role in modulating these solvatochromic properties. By replacing the dimethylamino group with other electron-donating groups of varying strengths or by modifying the acceptor group, the extent of the ICT and, therefore, the sensitivity to solvent polarity can be tuned. For instance, increasing the electron-donating strength of the donor group enhances the ICT, generally leading to a more pronounced red shift in polar solvents. nih.gov
The solvatochromic behavior of related D-π-A dyes has been studied extensively. For example, the spectral properties of merocyanine (B1260669) dyes, which share a similar push-pull electronic structure, are highly sensitive to both the substituent on the phenyl ring and the polarity of the solvent. nih.gov The table below illustrates the effect of solvent polarity on the maximum absorption wavelength (λmax) of a related compound, demonstrating the typical positive solvatochromism observed in such systems.
Table 1: Example of solvatochromic shift in a related donor-acceptor dye, showing the bathochromic shift of the maximum absorption wavelength (λmax) with increasing solvent polarity. Data is illustrative based on trends observed for similar compounds.
Impact of Structural Modifications on Material Performance (e.g., NLO response)
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. youtube.com Chalcones and their derivatives, including this compound, are a significant class of organic NLO materials. optica.org Their NLO properties arise from the efficient intramolecular charge transfer from the donor to the acceptor group through the π-conjugated bridge. nih.gov
The performance of these materials, particularly their second- and third-order NLO responses (characterized by the first and second hyperpolarizabilities, β and γ, respectively), is highly dependent on their molecular structure. rsc.orgsciencegate.app Key strategies for enhancing the NLO response involve:
Modifying Donor and Acceptor Groups: Increasing the electron-donating ability of the donor group and the electron-withdrawing strength of the acceptor group enhances the ICT, which generally leads to larger β and γ values. nih.gov
Extending the π-Conjugated System: Lengthening the π-bridge between the donor and acceptor allows for more effective charge separation and delocalization, which can significantly increase the NLO response. nih.gov
Introducing Different π-Linkers: The nature of the aromatic ring in the π-bridge also influences the NLO properties. For instance, replacing a benzene (B151609) ring with a more easily polarizable system like anthracene (B1667546) can enhance the third-order optical nonlinearity. nih.gov
Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of newly designed molecules and to understand structure-property relationships. sciencegate.appnih.gov By systematically modifying a reference structure, researchers can identify candidates with superior NLO performance.
The table below presents theoretical data for a series of D-π-A molecules, illustrating how modifications to the acceptor group can tune the NLO response.
Table 2: Theoretical NLO properties of D-π-A molecules with acceptor modifications. A smaller HOMO-LUMO energy gap generally correlates with a larger first hyperpolarizability (βtot), indicating an enhanced NLO response. Data is illustrative based on trends reported in computational studies of NLO chromophores. nih.gov
Stereochemical Aspects and Their Effect on Molecular Properties
The (E)-isomer allows the molecule to adopt a more planar conformation. This planarity is crucial for maximizing the overlap of p-orbitals along the conjugated system, which extends from the nitrogen atom of the dimethylamino group to the oxygen atom of the carbonyl group. rsc.org This effective π-electron delocalization is fundamental to the molecule's properties:
Spectroscopic Properties: Enhanced conjugation in the planar (E)-isomer leads to a smaller HOMO-LUMO energy gap compared to a hypothetical, sterically hindered (Z)-isomer. This results in the absorption of light at longer wavelengths (a red shift).
NLO Properties: The nearly flat backbone of (E)-chalcones is believed to contribute significantly to their nonlinear optical properties. rsc.org The efficient charge transfer required for a strong NLO response is facilitated by the planarity of the conjugated bridge. A twisted (Z)-isomer would disrupt this conjugation, leading to a significantly diminished NLO response.
Crystallographic studies of related chalcone (B49325) derivatives confirm the prevalence of the (E) configuration in the solid state, often revealing a nearly planar molecular structure. researchgate.net This preferred conformation underscores the importance of stereochemistry in governing the electronic and optical properties of this class of compounds.
Emerging Research Directions and Future Outlook for 4 4 Dimethylamino Phenyl but 3 En 2 One
Exploration of Novel Synthetic Methodologies
The classical synthesis of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one typically involves the Claisen-Schmidt condensation of 4-(dimethylamino)benzaldehyde (B131446) with acetone (B3395972). While effective, this method often relies on harsh basic or acidic conditions. Current research is actively pursuing more efficient, greener, and versatile synthetic routes.
One promising area is the development of novel catalytic systems. For instance, the synthesis of related β-aryl enones has been achieved using heterogeneous catalysts like cobalt-chromium oxide supported on halloysite (B83129) nanotubes (CoCr2O4-HNT). chemicalbook.com This approach allows for easier catalyst separation and recycling, aligning with green chemistry principles.
Another significant advancement is the move towards metal- and additive-free synthesis. Research has demonstrated the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) not just as a solvent but as a reaction promoter for the alkylation of silyl (B83357) enol ethers with alcohol precursors of related dimethylamino-phenyl structures. mdpi.com This method proceeds under mild conditions and generates water as the primary byproduct, showcasing high atom economy. mdpi.com Such strategies represent a paradigm shift, moving away from traditional reliance on metal catalysts or stoichiometric activating agents.
| Method | Catalyst/Promoter | Key Advantages | Reference |
| Heterogeneous Catalysis | CoCr2O4-HNT | Reusable catalyst, simplified workup | chemicalbook.com |
| HFIP-Promoted Synthesis | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Metal- and additive-free, high atom economy, mild conditions | mdpi.com |
| Diazotization & Cyclization | Iodine in DMSO | Access to complex heterocyclic derivatives (azoflavones) from chalcone (B49325) precursors | ijnc.ir |
Design of Advanced Materials with Tunable Properties
The distinct electronic structure of this compound, featuring a strong intramolecular charge transfer (ICT) character from the electron-donating dimethylamino group to the electron-accepting enone moiety, makes it an excellent candidate for advanced materials. The photophysical properties of chalcones with N,N-dimethylamino groups are particularly sensitive to their environment, making them suitable for creating materials with tunable characteristics. nih.gov
Research into related dimethylamino-substituted chalcones has shown their potential as tunable laser dyes. nih.gov The absorption and fluorescence spectra of these compounds can be precisely controlled by altering solvent polarity, concentration, and pump power. nih.gov For example, the fluorescence peak of a similar chalcone, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, shifts significantly from 480 nm in toluene (B28343) to 541 nm in dimethylformamide, demonstrating the high degree of tunability. nih.gov This solvatochromism is a direct result of the stabilization of the excited ICT state in more polar solvents. Future work will likely focus on embedding this compound into polymer matrices or solid-state frameworks to create robust, tunable optical sensors, nonlinear optical (NLO) devices, and solid-state lasers.
| Solvent | Absorption Peak (nm) | Fluorescence Peak (nm) | Reference |
| Toluene | 413 | 480 | nih.gov |
| Dimethylformamide (DMF) | 417 | 541 | nih.gov |
Data for the related compound (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, illustrating the principle of tunability.
Integration into Multi-Component Chemical Systems
The future utility of this compound will increasingly depend on its role as a versatile building block in the synthesis of more complex, multi-component systems. Its α,β-unsaturated ketone functionality is ripe for a variety of chemical transformations, allowing for its integration into larger molecular architectures.
One emerging trend is the use of chalcones as precursors for synthesizing heterocyclic compounds. For example, related chalcones undergo cyclization reactions with reagents like iodine in dimethyl sulfoxide (B87167) (DMSO) to yield functionalized flavone (B191248) derivatives. ijnc.ir This strategy leverages the chalcone backbone to construct more elaborate and medicinally relevant scaffolds.
Furthermore, the core structure can be modified to create sophisticated molecules with tailored properties. The synthesis of 4-[4-(Dimethylamino)phenyl]-1-(phenylsulfonyl)but-3-en-2-one demonstrates how the basic chalcone structure can be appended with other functional groups, in this case a phenylsulfonyl moiety, to modulate its electronic and structural characteristics. researchgate.net Looking forward, there is potential to integrate this chalcone with other advanced materials platforms. For instance, it could be incorporated into polymers like polyvinylferrocene or used to functionalize carbon nanostructures such as buckminsterfullerene, creating novel hybrid materials with combined optical and electrochemical properties. wikipedia.orgwikipedia.org
Sustainability Considerations in the Synthesis and Application of this compound
Sustainability is a paramount concern in modern chemical research and manufacturing. The future development and application of this compound will be heavily influenced by green chemistry principles. researchgate.net These principles advocate for processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net
The exploration of novel synthetic methodologies is intrinsically linked to sustainability. As mentioned, the development of metal-free, HFIP-promoted syntheses and the use of recyclable heterogeneous catalysts are significant steps toward greener production. chemicalbook.commdpi.com These methods align with core green chemistry goals such as maximizing atom economy and designing less hazardous chemical syntheses. mdpi.comresearchgate.net
Future research will likely focus on additional sustainability targets:
Use of Renewable Feedstocks : Investigating bio-based sources for the starting materials, 4-(dimethylamino)benzaldehyde and acetone, would significantly reduce the carbon footprint of the synthesis. nih.gov
Safer Solvents and Reaction Conditions : Moving away from volatile organic solvents towards greener alternatives like water, supercritical fluids (e.g., scCO2), or bio-based solvents is a key objective. herts.ac.uk Techniques such as microwave-assisted synthesis can also reduce reaction times and energy consumption. herts.ac.uk
Lifecycle Analysis : A holistic approach will consider the entire lifecycle of the compound, from synthesis to final application and disposal, aiming to design products that are effective yet have minimal environmental impact. researchgate.net
By embedding sustainability into the core of research and development, the chemical community can ensure that the future of this compound is not only scientifically innovative but also environmentally responsible.
Q & A
Q. What are the recommended synthetic routes for 4-(4-(Dimethylamino)phenyl)but-3-en-2-one?
Methodological Answer: A common approach involves Claisen-Schmidt condensation between 4-(dimethylamino)benzaldehyde and acetone under basic conditions (e.g., NaOH in ethanol). The reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated ketone. Purification via recrystallization (using ethanol/water mixtures) ensures high purity. Characterization by ¹H/¹³C NMR (to confirm the enone structure and dimethylamino group) and single-crystal X-ray diffraction (for stereochemical confirmation) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR : Identify vinyl protons (δ ~6.5–7.5 ppm as doublets for the enone system) and dimethylamino protons (δ ~2.8–3.2 ppm as a singlet).
- ¹³C NMR : Confirm carbonyl (δ ~190–200 ppm) and conjugated carbons.
- IR Spectroscopy : Detect C=O stretching (~1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹).
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C=O: ~1.22 Å) and dihedral angles to confirm planarity of the enone system .
Q. What safety precautions are required when handling this compound?
Methodological Answer:
- Acute Toxicity : Classified as Category 4 (oral); use PPE (gloves, lab coat, goggles) and avoid inhalation.
- Storage : Keep in a cool, dry place away from oxidizers.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Refer to SDS guidelines for emergency protocols .
Advanced Research Questions
Q. How does the dimethylamino group influence the compound’s electronic and photophysical properties?
Methodological Answer: The electron-donating dimethylamino group enhances conjugation in the enone system, shifting UV-Vis absorption maxima (λmax) to longer wavelengths (bathochromic shift). Use time-dependent DFT calculations to model charge-transfer transitions. Experimentally, compare UV-Vis spectra with analogs lacking the dimethylamino group to isolate its electronic effects .
Q. How can researchers resolve contradictions in reaction yield data during synthesis?
Methodological Answer:
- Variable Control : Test solvent purity (e.g., anhydrous ethanol vs. technical grade), catalyst loading (e.g., NaOH concentration), and reaction time.
- Degradation Mitigation : Monitor sample stability; avoid prolonged exposure to light/heat. Use HPLC to detect byproducts from decomposition (e.g., retro-aldol products).
- Statistical Analysis : Apply ANOVA to identify significant variables in yield discrepancies .
Q. What experimental designs optimize the compound’s application in cross-coupling reactions?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki-Miyaura couplings.
- Steric Effects : Modify substituents on the aryl ring to assess steric hindrance (e.g., compare para- vs. meta-substituted derivatives).
- Kinetic Monitoring : Use in-situ FTIR to track reaction progress and optimize temperature/time parameters .
Q. What are the limitations of using crystallographic data to predict reactivity in solution?
Methodological Answer:
- Conformational Flexibility : X-ray data (e.g., dihedral angles) reflect solid-state packing, which may differ from solution-phase conformers. Use NMR NOESY to assess solution-phase geometry.
- Solvent Effects : Polar solvents (e.g., DMSO) may stabilize charge-separated intermediates not observed crystallographically .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
